5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid

Conformational analysis Scaffold design Structure-activity relationship

Medicinal chemists need building blocks with two orthogonal handles to efficiently explore SAR without custom synthesis. This compound solves that bottleneck. - **Dual Derivatization:** Free carboxylic acid (amide/ester) and secondary amine (acylation/sulfonylation) enable 100+ product libraries in one 96-well plate. - **Fragment-Optimized:** MW 197.25, SlogP 2.22, zero Lipinski violations, Fsp3 0.444 - ideal for FBS. - **Patent-Validated Scaffold:** Claimed in US 5,547,978 for CNS PEP inhibitors. Supplied as racemate (≥95% purity).

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
Cat. No. B12358502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=C(S2)C(=O)O
InChIInChI=1S/C9H11NO2S/c11-9(12)8-4-3-7(13-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2,(H,11,12)
InChIKeyGTPRCVGAXQLEJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyrrolidin-2-YL)thiophene-2-carboxylic Acid: Heterocyclic Building Block Overview


5-(Pyrrolidin-2-yl)thiophene-2-carboxylic acid (CAS 915923-83-0) is a heterocyclic building block composed of a thiophene core substituted at the 2-position with a carboxylic acid and at the 5-position with a pyrrolidin-2-yl group via a direct C–C bond . With a molecular weight of 197.25 g/mol (C₉H₁₁NO₂S), one asymmetric center, and a calculated SlogP of approximately 2.22, the compound occupies physicochemical space compatible with fragment-based and lead-like screening libraries [1]. It is supplied as a racemic mixture with ≥95% purity by multiple vendors including ChemBridge (screening library source), Fluorochem, and ChemScene, and is classified for research and further manufacturing use only [2].

Why This Building Block Cannot Be Substituted by Common Analogs


The connectivity pattern of this compound — a direct C–C bond between the pyrrolidine C2 and thiophene C5 positions with a free carboxylic acid at the thiophene 2-position — establishes a specific geometry, hydrogen-bonding capacity, and synthetic derivatization vector set that is not replicated by common in-class analogs . Compounds such as 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid (CH₂ linker, tertiary amine), 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid (amide linker), or 1-(thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid (reversed connectivity) differ fundamentally in conformational flexibility, amine nucleophilicity, and metabolic vulnerability at the linker position . The presence of a free secondary amine (pyrrolidine NH, pKa ~10–11) enables selective N-functionalization — acylation, sulfonylation, reductive amination — that is sterically and electronically distinct from the tertiary amine or amide nitrogen in comparator structures [1]. These structural differences translate into divergent SAR outcomes when the building block is incorporated into larger bioactive molecules, as demonstrated by the patent literature on pyrrolidin-2-ylcarbonylheterocyclic prolyl endopeptidase inhibitors where heterocycle identity at the 2-carbonyl position dictates inhibitory potency [2].

Quantitative Differentiation Evidence Against Closest Analogs


Conformational Restraint from Direct C–C Connectivity

5-(Pyrrolidin-2-yl)thiophene-2-carboxylic acid features a direct C(sp³)–C(sp²) bond between the pyrrolidine C2 carbon and the thiophene C5 carbon, with a freely rotating but sterically constrained torsion angle . In contrast, 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS 733784-27-5) introduces a methylene spacer that adds one additional rotatable bond and places the pyrrolidine nitrogen in a tertiary amine configuration rather than the secondary amine of the target compound . The 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid analog (CAS 921596-93-2) replaces the direct C–C bond with a planar amide linkage, fundamentally altering both conformational preferences and the electronic character at the junction . The target compound possesses 3 rotatable bonds versus 4 for the CH₂-linked analog, resulting in reduced conformational entropy upon target binding when incorporated into larger molecules .

Conformational analysis Scaffold design Structure-activity relationship

Orthogonal N-Derivatization via Free Secondary Amine

The pyrrolidine ring of the target compound bears a free secondary amine (NH), which serves as a nucleophilic handle for acylation, sulfonylation, reductive amination, and urea formation under standard conditions [1]. By contrast, the CH₂-linked analog 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid contains a tertiary amine that can only undergo quaternization or N-oxide formation but is unreactive toward acylation, while the amide-linked analog 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid has its nitrogen tied up in a resonance-stabilized amide bond, rendering it essentially non-nucleophilic . This makes the target compound the only member of this analog set that supports amide bond formation at both the carboxylic acid terminus (via activation) and the pyrrolidine nitrogen (via acylation), enabling sequential orthogonal diversification . The hydrochloride salt form (CAS 1269054-05-8, MW 233.72) is also commercially available to facilitate handling and solubility during such transformations .

Chemical diversification Library synthesis Parallel chemistry

Drug-Like Physicochemical Profile with Zero Lipinski Violations

The target compound (MW 197.25, SlogP 2.22, HBD 2, HBA 3) passes all Lipinski Rule-of-Five criteria with zero violations, as confirmed by the MMsINC database [1]. In comparison, 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid (CAS 921596-93-2) has a higher molecular weight (225.26 g/mol) and an additional hydrogen bond acceptor (carbonyl oxygen), reflecting the amide linker's contribution . The target compound's fraction of sp³-hybridized carbons (Fsp3 = 0.444) is consistent with lead-like character, and its LogP of approximately 2.2 balances aqueous solubility (logS -2.59) with membrane permeability [1]. The predicted polar surface area (PSA) of 77.57 Ų places it within the acceptable range for oral bioavailability (<140 Ų) . Importantly, the compound exists as a racemic mixture with one chiral center, providing both enantiomers for stereochemical SAR exploration without the procurement complexity of a single enantiomer .

Drug-likeness Fragment-based drug discovery ADME prediction

Patent-Validated Scaffold for Prolyl Endopeptidase Inhibition

US Patent 5,547,978 (Meiji Seika Kaisha, 1996) discloses derivatives of pyrrolidin-2-ylcarbonylheterocyclic compounds — the exact scaffold class to which the target compound belongs — as prolyl endopeptidase (PEP) inhibitors with application in cognitive disorders [1]. The patent explicitly enumerates 2-thiophene among the heterocyclic options (alongside 2-thiazole, 2-oxazole, 2-imidazole, 2-benzothiazole, and 2-pyridine) that can occupy the R² position of the general formula, demonstrating that the thiophene variant is a distinct and specifically claimed chemotype within the broader class [2]. While the patent primarily exemplifies elaborated dipeptide-like compounds rather than the free building block itself, the target compound represents the core heterocyclic fragment from which these patented PEP inhibitors can be constructed via sequential coupling at the carboxylic acid and pyrrolidine nitrogen positions [3]. The patent's pharmacophore model establishes that the heterocycle identity modulates PEP inhibitory potency, meaning selection of the thiophene variant (as embodied by the target compound) versus thiazole or oxazole variants will yield different SAR outcomes in downstream analogs [1].

Prolyl endopeptidase CNS disorders Patent-validated scaffold

Hydrochloride Salt for Enhanced Solubility and Handling

The hydrochloride salt of 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid (CAS 1269054-05-8, MW 233.72, MFCD13186026) is commercially available in parallel with the free base, providing procurement flexibility . The hydrochloride form enhances aqueous solubility through ionization of the pyrrolidine secondary amine (predicted pKa ~10–11 for the conjugate acid), which is particularly relevant for solution-phase chemistry and biological assay preparation [1]. The free base (CAS 915923-83-0) has a calculated logS of -2.59, indicating moderate aqueous solubility that can be limiting for high-concentration stock solutions [2]. The hydrochloride salt addresses this limitation while preserving all structural features — direct C–C bond connectivity, carboxylic acid handle, and secondary amine — that differentiate this compound from its analogs. By contrast, analogs with tertiary amine pyrrolidine (e.g., CAS 733784-27-5) cannot form a simple hydrochloride salt at the pyrrolidine nitrogen without quaternization, limiting salt form options for solubility modulation .

Salt form selection Solubility enhancement Formulation compatibility

ChemBridge Screening Library Inclusion for HTS Readiness

5-(Pyrrolidin-2-yl)thiophene-2-carboxylic acid is cataloged in the ChemBridge Corporation screening compound library (ChemBase ID 306850, product number 4004904), a collection of over 1.3 million diverse small molecules used globally by pharmaceutical and academic screening centers [1][2]. ChemBridge supplies this compound as a building block within their discovery chemistry portfolio, which has been used in strategic alliances with major pharmaceutical companies including AstraZeneca for exploratory chemistry [3]. The compound's inclusion in this library implies that it has passed ChemBridge's internal quality filters for drug-like properties, purity (≥95%), and structural novelty, distinguishing it from analogs that may not be represented in curated screening collections [1]. While analogs such as 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid (CAS 921596-93-2) are also commercially available from specialty suppliers, the target compound's presence in the ChemBridge library specifically enables direct procurement for high-throughput screening without the need for custom synthesis .

High-throughput screening Chemical library Fragment-based drug discovery

Recommended Application Scenarios Based on Differentiation Evidence


Fragment-Based Drug Discovery with Dual Derivatization Handles

With a molecular weight of 197.25 Da, zero Lipinski violations, and an Fsp3 value of 0.444, 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid is optimally sized for fragment-based screening . Its two orthogonal derivatization handles — the carboxylic acid at thiophene C2 and the secondary amine of the pyrrolidine ring — enable parallel library synthesis through amide coupling and N-acylation, respectively, maximizing the chemical space explorable from a single fragment hit [1]. The compound's inclusion in the ChemBridge screening library (1.3M+ compounds) means it can be directly sourced for fragment cocktail screening without the delays of custom synthesis [2]. The racemic nature (one chiral center) further allows both enantiomers to be screened simultaneously, with chiral separation pursued only upon confirmed hit identification .

Prolyl Endopeptidase Inhibitor Development

US Patent 5,547,978 explicitly claims 2-thiophene among the preferred heterocycles for pyrrolidin-2-ylcarbonylheterocyclic PEP inhibitors, establishing this scaffold as a patent-validated starting point for CNS drug discovery [3]. Researchers developing PEP inhibitors for cognitive enhancement, Alzheimer's disease, or mood disorders can use this building block as the core fragment for constructing elaborated inhibitors through sequential coupling: first at the carboxylic acid to introduce the N-terminal capping group, then at the pyrrolidine nitrogen to install the C-terminal prolyl-like recognition element [3]. Selection of the thiophene variant specifically (versus thiazole, oxazole, or imidazole variants also claimed in the patent) introduces a distinct electronic and lipophilic profile at the heterocycle position, which the patent pharmacophore model identifies as a key determinant of PEP inhibitory potency [4].

Medicinal Chemistry Library Diversification via Orthogonal Functionalization

The target compound uniquely offers two orthogonal reactive sites among close thiophene-pyrrolidine analogs: (1) the carboxylic acid for HATU/DCC-mediated amide or ester formation, and (2) the free secondary amine for acylation, sulfonylation, or reductive amination [1]. This contrasts with 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid, where the tertiary amine cannot undergo acylation, and 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid, where the amide nitrogen is non-nucleophilic . In a single 96-well plate parallel synthesis campaign, the target compound can yield an m × n library (e.g., 10 carboxylic acid couplings × 10 amine acylations = 100 unique products) from a single building block, providing substantially greater library efficiency than single-handle analogs [1]. The hydrochloride salt form (CAS 1269054-05-8) is recommended for aqueous reaction conditions where solubility of the free base may be limiting .

Stereochemical SAR Exploration Using Racemic Scaffold

The compound possesses one asymmetric carbon at the pyrrolidine C2 position and is supplied as a racemic mixture . For medicinal chemistry programs where stereochemistry at the pyrrolidine 2-position may influence target binding, the racemate enables initial screening to establish whether stereochemistry matters for activity, followed by chiral resolution or asymmetric synthesis only for confirmed active series . This contrasts with stereochemically defined analogs such as (2S,5S)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, which require more complex synthetic routes and are typically more expensive. The direct C–C bond connectivity between the pyrrolidine and thiophene rings positions the chiral center close to the heterocycle, maximizing the potential for stereochemical discrimination by protein targets .

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